molecular formula C20H17ClN2O2 B11320164 N-(2-chlorobenzyl)-2-methoxy-N-(pyridin-2-yl)benzamide

N-(2-chlorobenzyl)-2-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11320164
M. Wt: 352.8 g/mol
InChI Key: FXBTWLZJZUVLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-chlorobenzylamine with 2-methoxybenzoic acid and pyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit tyrosine-protein kinases, which play a role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • N-(2-Chlorophenyl)-2-methoxybenzamide
  • N-(2-Chlorophenyl)-2-pyridinylbenzamide

Uniqueness

N-[(2-Chlorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and pyridinyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O2/c1-25-18-11-5-3-9-16(18)20(24)23(19-12-6-7-13-22-19)14-15-8-2-4-10-17(15)21/h2-13H,14H2,1H3

InChI Key

FXBTWLZJZUVLNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.